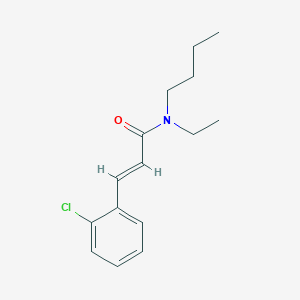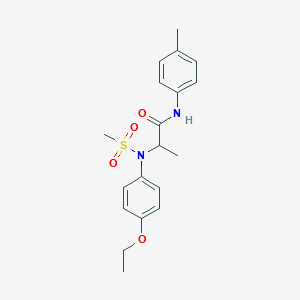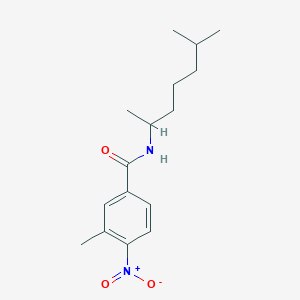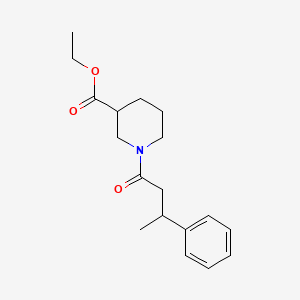
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide
Overview
Description
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide, also known as TBCA, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. TBCA has been found to inhibit the activity of various enzymes, including the proteasome, histone deacetylases (HDACs), and phosphodiesterases (PDEs), making it a promising candidate for the treatment of cancer, neurodegenerative diseases, and other disorders.
Mechanism of Action
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide inhibits the activity of its target enzymes by binding to their active sites and preventing them from carrying out their normal functions. For example, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide binds to the active site of the proteasome and prevents it from degrading proteins, leading to the accumulation of misfolded or damaged proteins and ultimately causing cell death. Similarly, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide binds to the active site of HDACs and prevents them from removing acetyl groups from histone proteins, leading to changes in gene expression. Finally, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide binds to the active site of PDEs and prevents them from breaking down cyclic nucleotides, leading to increased levels of these signaling molecules.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide depend on the specific enzyme that it is inhibiting. Inhibition of the proteasome leads to the accumulation of misfolded or damaged proteins and ultimately causes cell death. Inhibition of HDACs leads to changes in gene expression, which can have a variety of physiological effects depending on the specific genes that are affected. Finally, inhibition of PDEs leads to increased levels of cyclic nucleotides, which can have a variety of physiological effects depending on the specific tissues and cells that are affected.
Advantages and Limitations for Lab Experiments
One advantage of using N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide in lab experiments is that it is a small molecule inhibitor that can be easily synthesized and purified. Additionally, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide has been extensively studied and its mechanism of action is well understood, making it a useful tool for studying the enzymes that it inhibits. However, one limitation of using N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide in lab experiments is that it may have off-target effects on other enzymes or proteins, which can complicate the interpretation of experimental results.
Future Directions
There are many potential future directions for research on N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide. One area of interest is the development of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide derivatives that are more selective for specific enzymes or have improved pharmacokinetic properties. Another area of interest is the investigation of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide's potential as a treatment for a variety of disorders, including cancer, neurodegenerative diseases, and cardiovascular disorders. Finally, further studies are needed to fully understand the biochemical and physiological effects of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide and its potential off-target effects on other enzymes or proteins.
Scientific Research Applications
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide has been extensively studied for its potential therapeutic applications. It has been found to inhibit the activity of the proteasome, which is responsible for degrading misfolded or damaged proteins in cells. This makes N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide a promising candidate for the treatment of cancer, as cancer cells often rely on the proteasome to survive. N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide has also been found to inhibit the activity of HDACs, which are enzymes that regulate gene expression by removing acetyl groups from histone proteins. This makes N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide a potential treatment for neurodegenerative diseases, as HDAC inhibitors have been shown to promote the growth of new neurons and improve cognitive function. Additionally, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide has been found to inhibit the activity of PDEs, which are enzymes that regulate the levels of cyclic nucleotides such as cAMP and cGMP. This makes N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide a potential treatment for a variety of disorders, including asthma, pulmonary hypertension, and erectile dysfunction.
properties
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-19(2,3)17-21-22-18(24-17)20-16(23)15-11-9-14(10-12-15)13-7-5-4-6-8-13/h4-12H,1-3H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLNCGJCTQJJCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethyl}-4-cyclopentyl-2-piperazinone](/img/structure/B3975893.png)
![N-benzyl-2,5-dichloro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B3975894.png)

![4,4'-[(3-nitrophenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3975921.png)
![N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B3975922.png)
![N-[1,4-dioxo-3-(1-piperidinyl)-1,4-dihydro-2-naphthalenyl]-N-(2-methylphenyl)acetamide](/img/structure/B3975926.png)



![2-(4-bromophenyl)-2-oxoethyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)cyclohexanecarboxylate](/img/structure/B3975961.png)
![4-[(4-isopropylphenyl)carbonothioyl]morpholine](/img/structure/B3975968.png)
![methyl N-{2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}glycinate](/img/structure/B3975975.png)

